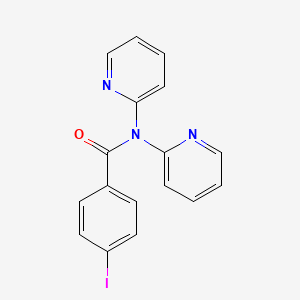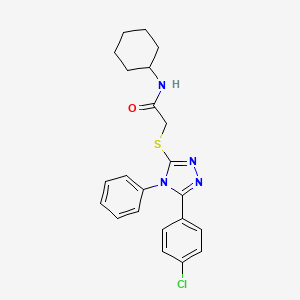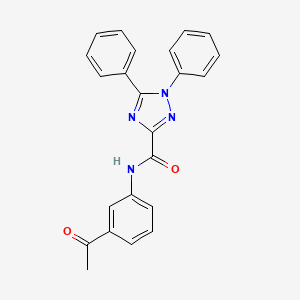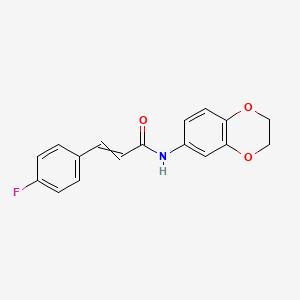
N'-((1E,2Z)-2-Chloro-3-phenylallylidene)-2-(thiophen-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-359061 is a chemical compound with the molecular formula C₁₅H₁₃ClN₂OS. It is known for its role as a microRNA modulator. The compound has a molecular weight of 304.79452 g/mol and a density of approximately 1.2 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-359061 involves the reaction of 2-thiopheneacetic acid with (1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidenehydrazide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for WAY-359061 are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
WAY-359061 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert WAY-359061 into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-359061 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of WAY-359061 depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Scientific Research Applications
WAY-359061 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role in modulating microRNA, which has implications in gene expression and regulation.
Medicine: Research is ongoing to explore the potential therapeutic applications of WAY-359061, particularly in the treatment of diseases related to microRNA dysregulation.
Industry: WAY-359061 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-359061 involves its interaction with microRNA pathways. The compound modulates the activity of specific microRNAs, which in turn affects gene expression and cellular processes. The molecular targets and pathways involved include various proteins and enzymes that regulate microRNA synthesis and function .
Comparison with Similar Compounds
Similar Compounds
WAY-100635: A selective serotonin receptor antagonist.
WAY-120491: A compound with similar structural features but different biological activity.
WAY-200070: Another microRNA modulator with distinct properties.
Uniqueness
WAY-359061 is unique due to its specific interaction with microRNA pathways, which sets it apart from other compounds with similar structures. Its ability to modulate microRNA activity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C15H13ClN2OS |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H13ClN2OS/c16-13(9-12-5-2-1-3-6-12)11-17-18-15(19)10-14-7-4-8-20-14/h1-9,11H,10H2,(H,18,19)/b13-9-,17-11+ |
InChI Key |
WQMOWVGZKGIPPZ-BMWMMMPHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CC2=CC=CS2)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CC2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(9,10-Dioxoanthracen-2-yl)amino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B10806369.png)
![3'-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone](/img/structure/B10806378.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine](/img/structure/B10806388.png)


![4-fluoro-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide](/img/structure/B10806412.png)
![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate](/img/structure/B10806414.png)
![N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide](/img/structure/B10806415.png)
![(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10806428.png)

![Ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate](/img/structure/B10806435.png)
![[2-(Ethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B10806441.png)
